molecular formula C19H21NO3 B12341298 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate

9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate

Cat. No.: B12341298
M. Wt: 311.4 g/mol
InChI Key: CHJFVEZFILBMDO-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate is a chemical compound known for its applications in organic synthesis and peptide chemistry. It is often used as a protecting group for amino acids during peptide synthesis, ensuring that specific functional groups remain unreacted during certain stages of the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate is widely used in scientific research, particularly in:

    Chemistry: As a protecting group in peptide synthesis, it helps in the selective protection of amino acids.

    Biology: Used in the synthesis of peptides and proteins for biological studies.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the large-scale synthesis of peptides and other organic compounds.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate involves its ability to protect specific functional groups during chemical reactions. The compound forms stable carbamate linkages with amino acids, preventing unwanted reactions at these sites. This selective protection is crucial in multi-step synthesis processes, ensuring that only the desired reactions occur at each stage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate offers unique advantages in terms of stability and ease of removal. Its stability under various reaction conditions makes it a preferred choice for protecting groups in peptide synthesis. Additionally, the compound can be easily removed under mild conditions, ensuring that the final product is obtained without significant degradation or side reactions.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate

InChI

InChI=1S/C19H21NO3/c1-19(2,3)20(22)18(21)23-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17,22H,12H2,1-3H3

InChI Key

CHJFVEZFILBMDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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